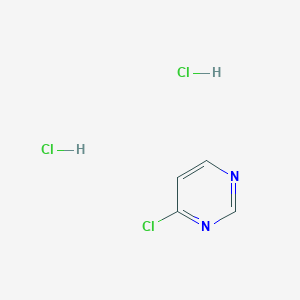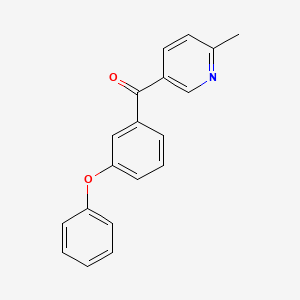
2-Methyl-5-(3-phenoxybenzoyl)pyridine
Vue d'ensemble
Description
2-Methyl-5-(3-phenoxybenzoyl)pyridine, also known as MPBP, is a chemical compound that has been studied extensively due to its potential applications in scientific research. It is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Applications De Recherche Scientifique
Photoluminescent Properties
Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, which are structurally related to 2-Methyl-5-(3-phenoxybenzoyl)pyridine, reveals their blue-green luminescence. These complexes show unique photoluminescent properties with emission wavelengths in the blue-green region, which are rare for rhenium(I) tricarbonyl complexes, suggesting potential applications in optoelectronic devices (Li et al., 2012).
Corrosion Inhibition
The corrosion inhibition effect of aryl pyrazolo pyridines, related to 2-Methyl-5-(3-phenoxybenzoyl)pyridine, on copper in a hydrochloric acid system was studied. These compounds exhibit significant inhibition efficiency, indicating their potential as corrosion inhibitors in industrial applications (Sudheer & Quraishi, 2015).
Polymer Chemistry
A study on the synthesis and characterization of novel polyimides derived from pyridine-containing monomers demonstrates the development of materials with good thermal stability, low dielectric constants, and excellent mechanical properties. These findings suggest applications in the fields of electronics and materials science for high-performance polymers (Wang et al., 2006).
Environmental Exposure
Research assessing environmental exposure to organophosphorus and pyrethroid pesticides in preschool children in South Australia included the analysis of 3-phenoxybenzoic acid, a metabolite related to 2-Methyl-5-(3-phenoxybenzoyl)pyridine. This study highlights the importance of monitoring pesticide exposure for public health policy development (Babina et al., 2012).
Anticancer Activity
The synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives, structurally analogous to 2-Methyl-5-(3-phenoxybenzoyl)pyridine, revealed promising anticancer activity. These compounds showed significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents (Alqahtani & Bayazeed, 2020).
Propriétés
IUPAC Name |
(6-methylpyridin-3-yl)-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-10-11-16(13-20-14)19(21)15-6-5-9-18(12-15)22-17-7-3-2-4-8-17/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIDVPEHAMPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-phenoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)


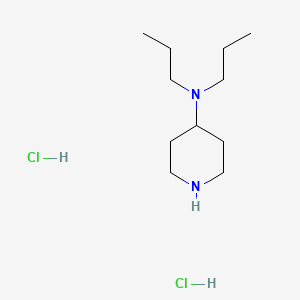
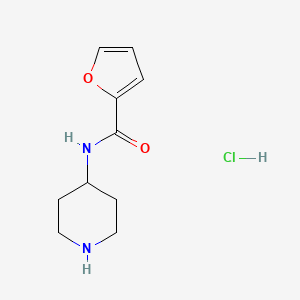
![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)
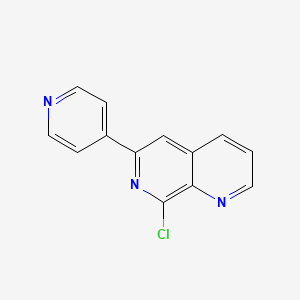
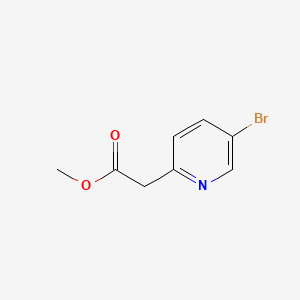
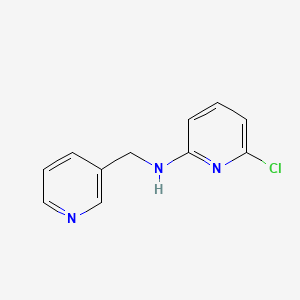
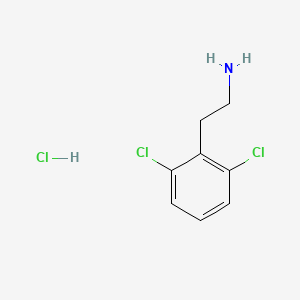
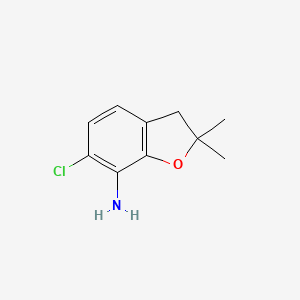
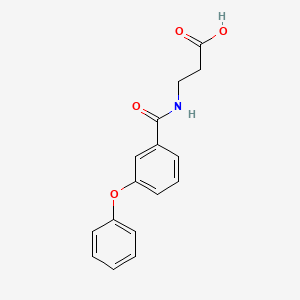
![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)
